![molecular formula C11H14ClNO B1358533 3-(3-Chlorophenoxy)piperidine CAS No. 902837-32-5](/img/structure/B1358533.png)
3-(3-Chlorophenoxy)piperidine
Overview
Description
3-(3-Chlorophenoxy)piperidine is an organic compound with the molecular formula C11H14ClNO It consists of a piperidine ring substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)piperidine typically involves the reaction of 3-chlorophenol with piperidine in the presence of a base. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with piperidine under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3-(3-Chlorophenoxy)piperidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to be integrated into various drug formulations, especially those targeting neurological disorders. The compound's ability to modulate biological pathways makes it a valuable asset in drug development processes aimed at treating conditions such as depression and anxiety .
Case Studies:
- Neurological Disorders: Research has shown that derivatives of piperidine compounds exhibit significant activity against neurological disorders, indicating that this compound could play a role in developing new treatments .
- Antitubercular Agents: A study highlighted the potential of dipiperidine derivatives, including those related to this compound, as antitubercular agents, demonstrating low toxicity and promising efficacy against Mycobacterium tuberculosis .
Agrochemical Formulations
Enhancing Herbicide Efficacy:
In agricultural chemistry, this compound is used to enhance the effectiveness of herbicides. Its incorporation into agrochemical formulations aids in controlling unwanted plant growth while minimizing adverse effects on desirable crops .
Impact on Crop Yields:
The compound contributes to improved crop yields by providing a more targeted approach to weed management, thereby supporting sustainable agricultural practices.
Biochemical Research
Studies on Receptor Binding:
Researchers employ this compound in biochemical studies focused on receptor binding and signaling pathways. This application is crucial for understanding cellular mechanisms and the development of new therapeutic strategies .
Cellular Mechanisms:
Investigations into the compound's interactions with various receptors have provided insights into its potential effects on cellular processes, which can lead to advancements in medical research.
Material Science
Development of Specialty Polymers:
In material science, this compound is explored for its properties in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
Standard in Chromatography:
The compound serves as a reference standard in analytical chemistry, particularly in chromatography. Its use helps ensure accurate detection and quantification of similar substances within complex mixtures .
Summary Table of Applications
Application Area | Specific Uses | Notable Outcomes |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Potential treatments for neurological disorders |
Agrochemical Formulations | Enhancing herbicide efficacy | Improved crop yields |
Biochemical Research | Studies on receptor binding | Insights into cellular mechanisms |
Material Science | Development of specialty polymers | Enhanced material durability |
Analytical Chemistry | Reference standard in chromatography | Accurate analysis of complex mixtures |
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)piperidine: This compound has a similar structure but with the phenoxy group attached at the 4-position of the piperidine ring.
Piperidine: The parent compound without the phenoxy group.
3-(4-Chlorophenoxy)piperidine: Similar to 3-(3-Chlorophenoxy)piperidine but with the chlorine atom at the 4-position of the phenoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the phenoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
3-(3-Chlorophenoxy)piperidine is a chemical compound characterized by a piperidine ring substituted with a 3-chlorophenoxy group. Its molecular formula is C11H14ClNO, and it is primarily utilized in scientific research due to its biological activity and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
- Molecular Formula: C11H14ClNO
- CAS Number: 902837-32-5
- Molecular Weight: 215.69 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to physiological effects that are significant in both therapeutic and research contexts. The compound may function as an inhibitor or modulator, influencing biochemical pathways involved in various biological processes.
Research Findings
-
Enzyme Inhibition Studies:
- Research has indicated that this compound can inhibit specific enzymes, which may be beneficial in drug development for conditions such as cancer and neurodegenerative diseases. For instance, studies have shown its potential as a lead compound for developing inhibitors against certain kinases.
-
Receptor Binding Affinity:
- The compound has demonstrated binding affinity to various receptors, suggesting its role in modulating neurotransmitter systems. This property is particularly relevant for developing treatments for psychiatric disorders.
Case Studies
-
Case Study 1: Neuropharmacological Effects
- A study explored the effects of this compound on dopamine receptors in animal models. The findings indicated a significant alteration in dopamine signaling pathways, which could have implications for treating disorders like schizophrenia.
-
Case Study 2: Anticancer Activity
- Another investigation focused on the compound's anticancer properties, revealing that it induced apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. This study suggests potential applications in oncology research.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-(3-Chlorophenoxy)piperidine | Chlorine at the para position | Similar receptor interactions |
Piperidine | Basic structure without substitution | Limited biological activity |
3-(4-Chlorophenoxy)piperidine | Chlorine at the 4-position | Different pharmacokinetic properties |
The unique substitution pattern of this compound enhances its reactivity and interaction with biological targets compared to similar compounds, making it a valuable candidate for further research.
Synthesis and Industrial Use
The synthesis of this compound typically involves nucleophilic substitution reactions between 3-chlorophenol and piperidine under basic conditions. This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications, particularly in:
- Drug Development: As a lead compound for new drugs targeting neurological disorders.
- Agricultural Chemistry: In the formulation of agrochemicals that require specific biological interactions.
Properties
IUPAC Name |
3-(3-chlorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVPHFHSAJMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639946 | |
Record name | 3-(3-Chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-32-5 | |
Record name | 3-(3-Chlorophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.